

Spectroscopic and Synthetic Insights into Brominated Benzyl Isothiocyanates: A Technical Guide

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Compound of Interest

Compound Name: *1-Bromo-2-(isothiocyanatomethyl)benzene*

Cat. No.: *B190189*

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Disclaimer: Direct spectroscopic data for **1-Bromo-2-(isothiocyanatomethyl)benzene** is not readily available in the public domain. This guide provides a comprehensive overview of the spectroscopic data for its close isomer, 1-Bromo-2-isothiocyanatobenzene, and proposes a detailed synthetic pathway for the target compound, **1-Bromo-2-(isothiocyanatomethyl)benzene**. This information is intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data of 1-Bromo-2-isothiocyanatobenzene

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Bromo-2-isothiocyanatobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.51	dd	8.1, 0.8	Ar-H
7.24 - 7.17	m	Ar-H	
7.10 - 7.03	m	Ar-H	

^{13}C NMR Data[1]

Chemical Shift (δ) ppm	Assignment
137.8	Ar-C
133.3	Ar-C
131.4	Ar-C
128.3	Ar-C
128.2	Ar-C
127.0	Ar-C
120.8	Ar-C

Infrared (IR) Spectroscopy

The isothiocyanate group ($-\text{N}=\text{C}=\text{S}$) exhibits a characteristic strong and sharp absorption band in the region of $2200\text{--}2000\text{ cm}^{-1}$.

Wavenumber (cm^{-1})	Assignment
~ 2100	$\nu(\text{N}=\text{C}=\text{S})$ asymmetric stretching

Mass Spectrometry (MS)

The mass spectrum of 1-Bromo-2-isothiocyanatobenzene shows a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion $[\text{M}]^+$

and $[M+2]^+$ of nearly equal intensity.

m/z	Assignment
215	$[M+2]^+$
213	$[M]^+$
134	$[M - Br]^+$
75	$C_6H_3^+$

Proposed Synthesis of 1-Bromo-2-(isothiocyanatomethyl)benzene

A plausible synthetic route to **1-Bromo-2-(isothiocyanatomethyl)benzene** involves a two-step process starting from o-bromotoluene:

- Free-Radical Bromination: The methyl group of o-bromotoluene is brominated to form 1-bromo-2-(bromomethyl)benzene.
- Nucleophilic Substitution: The resulting benzylic bromide is then converted to the isothiocyanate by reaction with a thiocyanate salt.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-(bromomethyl)benzene

This procedure is based on a typical free-radical bromination of a toluene derivative using N-bromosuccinimide (NBS).^{[1][2]}

- To a solution of 2-bromotoluene (1 equivalent) in a suitable solvent such as chlorobenzene, add N-bromosuccinimide (1 equivalent) and a catalytic amount of a radical initiator like benzoyl peroxide (0.02 equivalents).^[2]
- Heat the reaction mixture to reflux for approximately 20 hours.^[2]
- Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

- Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.[\[2\]](#)
- Wash the filtrate with water and a saturated sodium chloride solution.
- Dry the organic phase over anhydrous sodium sulfate and filter.[\[2\]](#)
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude 1-bromo-2-(bromomethyl)benzene by recrystallization or column chromatography.

Step 2: Synthesis of **1-Bromo-2-(isothiocyanatomethyl)benzene**

This procedure is a standard method for the synthesis of benzyl isothiocyanates from benzyl bromides.

- Dissolve 1-bromo-2-(bromomethyl)benzene (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
- Add sodium thiocyanate or potassium thiocyanate (1.1 to 1.5 equivalents).
- Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor its progress.
- Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude **1-Bromo-2-(isothiocyanatomethyl)benzene**.
- Further purification can be achieved by column chromatography.

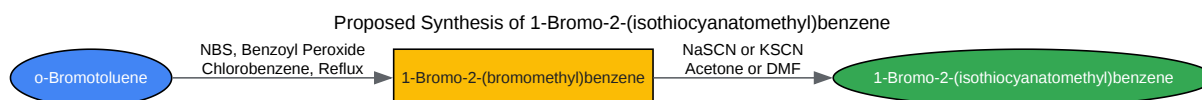
Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data.

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform- d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
- **IR Spectroscopy:** IR spectra are often recorded on an FTIR spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
- **Mass Spectrometry:** Mass spectra are typically obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The sample is introduced directly or via a gas chromatograph (GC-MS).

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for **1-Bromo-2-(isothiocyanatomethyl)benzene**.



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Caption: Proposed two-step synthesis of **1-Bromo-2-(isothiocyanatomethyl)benzene**.

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